molecular formula C19H20BrN3O4S B7453955 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide

4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide

Cat. No.: B7453955
M. Wt: 466.4 g/mol
InChI Key: XEUHDVCSFPHFNY-UHFFFAOYSA-N
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Description

4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide is a chemical compound that has gained attention due to its potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide has been used in various scientific research applications. One of its main applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a novel anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide in lab experiments is its potential as a novel therapeutic agent for various diseases. It has also been shown to have low toxicity in animal models. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its potential as a neuroprotective agent for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide has been achieved using various methods. One of the most common methods involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2-pyrazolin-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Properties

IUPAC Name

4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4S/c1-4-27-17-12-15(10-11-16(17)20)28(25,26)21-18-13(2)22(3)23(19(18)24)14-8-6-5-7-9-14/h5-12,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUHDVCSFPHFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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